4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Description
4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C14H18ClN3O3 and its molecular weight is 311.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid and its derivatives have been extensively studied for their synthesis and antimicrobial activities. Novel triazole derivatives, including those related to the specified compound, have been synthesized and found to possess good or moderate activities against various test microorganisms. These compounds are synthesized from various ester ethoxycarbonylhydrazones with primary amines, showcasing their potential in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Evaluation as Allosteric Enhancers
A series of derivatives including this compound were synthesized and evaluated for their role as allosteric enhancers of the A1 adenosine receptor. The structural variations and substituents on the phenyl ring attached to the piperazine significantly influenced the allosteric enhancer activity, with specific derivatives showing notable activity in binding and functional studies (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).
Anticancer Activity
Compounds related to this compound have also been synthesized and screened for their anticancer activities. Notably, derivatives of S-glycosyl and S-alkyl 1,2,4-triazinone showed significant in vitro anticancer activities against various cancer cell lines, indicating their potential as cytotoxic agents in cancer therapy (Saad & Moustafa, 2011).
Hemostatic Activity
New derivatives including this compound were synthesized and evaluated for their hemostatic activity. Certain compounds in this series demonstrated high hemostatic activity with low acute toxicity, suggesting a promising avenue for developing new therapeutic agents targeting the blood coagulation system (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).
Differentiation Activity in Human Leukemic Cells
Piperazine derivatives of butyric acid, related to this compound, have shown significant differentiation activity and growth inhibition in human erythroleukemia K562 cells and myeloid leukemia HL60 cells. These compounds have opened new pathways for understanding the mechanisms of action of butyric acid and its analogues on the coupling of growth and differentiation in neoplastic cells, without inducing significant toxicity in mice (Gillet, Jeannesson, Sefraoui, Arnould-Guérin, Kirkiacharian, Jardillier, & Pieri, 1997).
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHCSWUPCBRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.